molecular formula C12H8ClFN2O B5610574 N-(3-chloropyridin-2-yl)-3-fluorobenzamide

N-(3-chloropyridin-2-yl)-3-fluorobenzamide

Cat. No.: B5610574
M. Wt: 250.65 g/mol
InChI Key: GWWFWJHLVMRGQR-UHFFFAOYSA-N
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Description

N-(3-chloropyridin-2-yl)-3-fluorobenzamide is a chemical compound that belongs to the class of heterocyclic aromatic amides This compound features a pyridine ring substituted with a chlorine atom at the 3-position and a benzamide moiety substituted with a fluorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloropyridin-2-yl)-3-fluorobenzamide typically involves the reaction of 3-chloropyridine-2-amine with 3-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloropyridin-2-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized benzamide compounds .

Scientific Research Applications

N-(3-chloropyridin-2-yl)-3-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound is explored for its potential use as an insecticide or herbicide due to its ability to interact with biological targets in pests.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-(3-chloropyridin-2-yl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or disrupt the function of receptors critical for cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloropyridin-2-yl)-3-(trifluoromethyl)benzamide: This compound has a trifluoromethyl group instead of a fluorine atom, which can significantly alter its chemical and biological properties.

    N-(3-chloropyridin-2-yl)-3-methylbenzamide: The presence of a methyl group instead of a fluorine atom can affect the compound’s reactivity and interactions with biological targets.

Uniqueness

N-(3-chloropyridin-2-yl)-3-fluorobenzamide is unique due to the specific combination of a chlorine-substituted pyridine ring and a fluorine-substituted benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-(3-chloropyridin-2-yl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O/c13-10-5-2-6-15-11(10)16-12(17)8-3-1-4-9(14)7-8/h1-7H,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWFWJHLVMRGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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